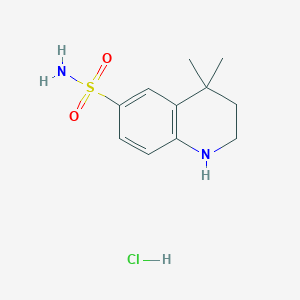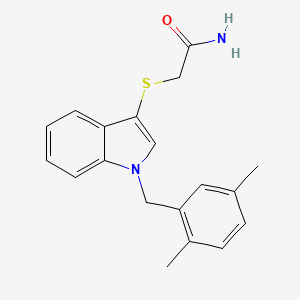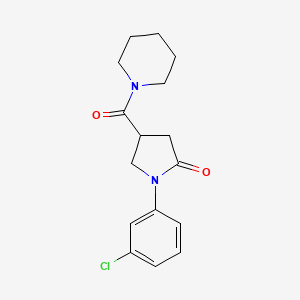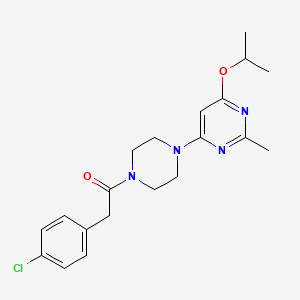
4,4-Dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4,4-Dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride” belongs to the class of compounds known as quinolines . Quinolines are aromatic compounds that contain a ring system made up of a benzene ring fused to a pyridine ring . They are known for their interesting pharmaceutical and biological activities .
Molecular Structure Analysis
Quinolines display different tautomeric forms . The structure of “this compound” would likely be influenced by the presence of the sulfonamide group and the two methyl groups.
Chemical Reactions Analysis
Quinolines can undergo various transformations, including alkylation, thiolation, ring contraction, and annulation . The specific reactions that “this compound” can undergo are not detailed in the available literature.
科学的研究の応用
Synthesis and Transformation
- 4,4-Dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride is utilized in the synthesis of various compounds. For instance, 6-Quinoxalinyldihydropyrazolo[1,5-a]pyrimidin-7-ones were synthesized through the ring transformation of related compounds, demonstrating the chemical's role in facilitating complex molecular transformations (Kurasawa et al., 1989).
Antimicrobial Properties
- Some derivatives of this compound exhibit antimicrobial properties. A study synthesized new compounds with the quinoline and sulfonamide moiety, which displayed significant activity against Gram-positive bacteria (2019).
Photophysical and Fluorescent Properties
- The compound has been used in the synthesis of fluorescent probes. A series of novel derivatives were synthesized, displaying fluorescent properties in various organic solvents, indicating its potential in developing fluorescence-based applications (Bodke et al., 2013).
Anion-Sensing Properties
- Quinoxalinebis(sulfonamide) functionalized receptors, including derivatives of this compound, have been synthesized for their anion-sensing properties. These molecules can recognize various anions with different sensitivities, showing potential in chemical sensing technologies (Lin et al., 2007).
Biological Active Sulfonamide Hybrid Compounds
- Sulfonamides, including this compound, form an important class of drugs possessing a range of pharmacological activities. They serve as key components in creating hybrid compounds with diverse therapeutic potentials (Ghomashi et al., 2022).
Antimalarial Applications
- N-(7-Chloroquinolinyl-4-aminoalkyl)arylsulfonamides, closely related to this compound, have shown promising antimalarial activity, indicating the potential use of these compounds in malaria chemotherapy (Verma et al., 2016).
Inhibitors of Carbonic Anhydrase Isoforms
- Novel series of benzenesulfonamides incorporating ethyl quinoline-3-carboxylate moieties have been synthesized and evaluated as inhibitors of carbonic anhydrase isoforms. This research suggests a potential medical application in treating conditions related to these enzymes (Al-Sanea et al., 2019).
特性
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.ClH/c1-11(2)5-6-13-10-4-3-8(7-9(10)11)16(12,14)15;/h3-4,7,13H,5-6H2,1-2H3,(H2,12,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLKGILJDDBDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC2=C1C=C(C=C2)S(=O)(=O)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2605117.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2605120.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2605122.png)

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2605129.png)
![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2605130.png)

![N-(4-ethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2605132.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2605133.png)
![Methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B2605134.png)
![Methyl 5-[4-[(E)-2-cyano-3-ethoxyprop-2-enoyl]piperazin-1-yl]thiophene-2-carboxylate](/img/structure/B2605135.png)

